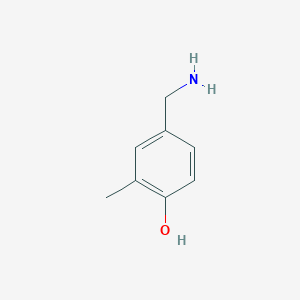

4-Hydroxy-3-methylbenzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNTTHIDLWEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597030 | |

| Record name | 4-(Aminomethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92705-78-7 | |

| Record name | 4-(Aminomethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Methylbenzylamine

Precursor Synthesis and Derivatization Routes to 4-Hydroxy-3-methylbenzaldehyde (B106927)

The primary precursor to 4-hydroxy-3-methylbenzylamine is the corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde. The synthesis of this aldehyde is a critical first step and can be achieved through several established pathways.

The transformation of ortho-cresol (o-cresol) into 4-hydroxy-3-methylbenzaldehyde is a key industrial process. Two primary methods dominate this synthesis: the Reimer-Tiemann reaction and direct carbonylation.

The Reimer-Tiemann reaction involves treating o-cresol (B1677501) with chloroform (B151607) in a strongly basic aqueous solution, such as sodium hydroxide. researchgate.netfrontiersin.org This reaction proceeds via the electrophilic substitution of the phenoxide ion by dichlorocarbene, which is generated in situ from chloroform and the base. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. While a classic method, it often results in modest yields, with one study reporting a yield of 31.91%. frontiersin.org

A more efficient and selective method is the direct carbonylation of o-cresol. nih.govorganic-chemistry.org This process utilizes a superacid system, typically anhydrous hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃), under high pressure with carbon monoxide. This formylation reaction shows high selectivity for the para-position relative to the hydroxyl group, leading to significantly higher yields. A patent for this process reports achieving a purity of 95%, which corresponds to a 94% theoretical yield. nih.gov The reaction is typically conducted at a moderate temperature (e.g., 40°C) and high pressure (e.g., 100 bar). nih.gov

Another reported, though less common, pathway is through the fast pyrolysis of vanillin (B372448), where demethylation can lead to the formation of 4-hydroxy-3-methylbenzaldehyde. acs.org

Table 1: Comparison of Synthetic Routes to 4-Hydroxy-3-methylbenzaldehyde from o-Cresol

| Synthetic Method | Key Reagents & Catalysts | Typical Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | o-Cresol, Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Aqueous base, Room Temp. | 31-43% | researchgate.netfrontiersin.org |

| Direct Carbonylation | o-Cresol, Carbon Monoxide (CO), Hydrogen Fluoride (HF), Boron Trifluoride (BF₃) | Anhydrous HF/BF₃, 40°C, 100 bar | ~94% | nih.gov |

Direct Synthetic Pathways for this compound

The most prevalent method for the direct synthesis of this compound is the reductive amination of its precursor, 4-hydroxy-3-methylbenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or Schiff base. This intermediate is then reduced in situ to the desired benzylamine (B48309).

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netresearchgate.net The reaction is often carried out in a suitable solvent like methanol (B129727) or 1,2-dichloroethane. For instance, a patented procedure describes the reaction of 4-hydroxy-3-methylbenzaldehyde with a primary amine hydrochloride salt in the presence of a base (N,N-diisopropylethylamine) and sodium triacetoxyborohydride as the reducing agent. researchgate.net

Another related pathway involves the reduction of an oxime. For the analogous compound 4-hydroxy-3-methoxybenzylamine hydrochloride, a method has been developed involving the reduction of 4-hydroxy-3-methoxyphenyl oxime. chemrxiv.org This reaction uses a palladium on carbon (Pd/C) catalyst with anhydrous ammonium formate (B1220265) as the reducing agent in a methanol solvent, achieving yields greater than 90%. chemrxiv.org This suggests a similar strategy could be employed for the 4-hydroxy-3-methyl analogue.

Table 2: General Scheme for Direct Synthesis of this compound

| Reaction | Starting Material | Reagents | Product | Reference(s) |

|---|

Chemical Modifications and Derivatization Strategies of the Benzylamine Scaffold

The this compound molecule serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Amide derivatives can be readily synthesized from this compound through standard acylation reactions. A common method is the reaction with an acyl chloride (acid chloride) in the presence of a base to neutralize the HCl byproduct. libretexts.orgchemguide.co.uk For example, reacting this compound with acetyl chloride would yield N-(4-hydroxy-3-methylbenzyl)acetamide. The reaction is a nucleophilic addition-elimination process where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk

Alternatively, amides can be formed by the direct condensation of the benzylamine with a carboxylic acid. This reaction typically requires a coupling agent (e.g., carbodiimides like DCC or EDC) or heating with a catalyst, such as boric acid derivatives like B(OCH₂CF₃)₃, to facilitate the removal of water. acs.org

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are commonly formed through the condensation reaction between a primary amine and an aldehyde or ketone. molport.com this compound, as a primary amine, can react with a variety of aldehydes and ketones to form a diverse range of Schiff base ligands.

The synthesis is typically a straightforward one-pot reaction where the amine and the carbonyl compound are refluxed in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen and facilitate the nucleophilic attack by the amine. researchgate.netrsc.org The reaction proceeds with the elimination of a water molecule. These Schiff bases are of significant interest as ligands in coordination chemistry due to the presence of the imine nitrogen and the phenolic hydroxyl group, which can coordinate with metal ions. molport.comrsc.org

The reactivity of the amine group makes this compound a valuable synthon for constructing more complex heterocyclic structures.

Purines: The benzylamine moiety can be introduced into a purine (B94841) core via nucleophilic aromatic substitution. For example, reacting this compound with a halogenated purine, such as 6-chloropurine, in the presence of a base would lead to the formation of an N6-substituted purine derivative. A closely related synthesis of 6-(2-hydroxy-3-methoxybenzylamino)purine has been reported. bham.ac.uk

Pyridinones: 3-Hydroxy-4-pyridinones can be synthesized by reacting a 3-hydroxy-4-pyrone (such as maltol (B134687) or ethylmaltol) with a primary amine. researchgate.net This reaction involves the substitution of the ring oxygen of the pyrone with the nitrogen from the benzylamine. Another route involves the Mannich-type reaction of a pre-formed hydroxypyridinone, an aldehyde (like formaldehyde), and the benzylamine to attach the benzylamino-methyl group to the pyridinone ring. researchgate.net

Benzothiazoles: The benzylamine can be used to construct 2-substituted benzothiazoles. One method involves the oxidative condensation of a benzylamine with 2-aminothiophenol, often catalyzed by iron or visible light photocatalysts. nih.gov Another approach is a three-component reaction between an aromatic amine, a benzylamine, and elemental sulfur under catalyst-free conditions. thieme-connect.com A further method involves reacting a benzylamine directly with a benzothiazole (B30560) in the presence of an oxidizing agent like K₂S₂O₈, where the benzothiazole ring opens and subsequently re-closes with the benzylamine-derived fragment to form a 2-arylbenzothiazole.

Quinazolinones/Quinazolines: Benzylamines are key reagents in several quinazoline (B50416) synthesis pathways. They can be reacted with 2-aminobenzophenones or 2-aminoacetophenones in an oxidative cyclization, often catalyzed by systems like ceric ammonium nitrate/TBHP or cobalt-based frameworks, to form 2-substituted quinazolines. frontiersin.org Another strategy involves the copper-catalyzed reaction of 2-halobenzamides with benzylamines. acs.org These methods demonstrate the versatility of the benzylamine group in building the quinazoline heterocyclic system. researchgate.netorganic-chemistry.org

Metal Complex Formation with this compound Derivatives

The formation of metal complexes with derivatives of this compound, particularly Schiff base derivatives, is an area of significant interest due to the wide-ranging applications of such complexes in catalysis, materials science, and as bioactive compounds. sci-hub.sehilarispublisher.comerpublications.comscirp.org Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can coordinate with a variety of metal ions. hilarispublisher.comerpublications.com The presence of both a phenolic hydroxyl group and an imine nitrogen in Schiff bases derived from this compound allows for the formation of stable chelate complexes with transition metals.

The synthesis of these metal complexes typically involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of copper, nickel, cobalt, zinc, etc.) with the pre-synthesized Schiff base ligand in a suitable solvent, often with refluxing to ensure complete reaction. hilarispublisher.comijraset.com The resulting metal complexes are often colored, crystalline solids and can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. ijraset.comacs.org

Infrared spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. The disappearance of the phenolic O-H stretching band and a shift in the C=N (imine) stretching frequency in the IR spectrum of the complex compared to the free ligand are indicative of coordination through the phenolic oxygen and the imine nitrogen. hilarispublisher.com The geometry of the resulting metal complexes, which can range from square planar to tetrahedral or octahedral, is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand. ijraset.comlibretexts.org

While direct studies on this compound Schiff base complexes are not extensively documented in the provided results, the principles can be inferred from studies on structurally similar ligands. For instance, Schiff bases derived from salicylaldehyde (B1680747) and various amines readily form complexes with transition metals. sci-hub.seerpublications.com Given that this compound possesses a similar phenolic hydroxyl group, its Schiff base derivatives are expected to exhibit analogous coordination behavior.

Table 1: General Characteristics of Schiff Base Metal Complexes

| Metal Ion | Typical Coordination Geometry | Color of Complex | Spectroscopic Features |

| Cu(II) | Square Planar, Octahedral | Green, Blue | Paramagnetic, d-d transitions in UV-Vis |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | Green, Red | Can be diamagnetic or paramagnetic |

| Co(II) | Tetrahedral, Octahedral | Blue, Pink | Paramagnetic, characteristic UV-Vis spectra |

| Zn(II) | Tetrahedral | Colorless | Diamagnetic, no d-d transitions |

This table presents generalized data for Schiff base complexes and may not be fully representative of complexes derived specifically from this compound.

Stereoselective Synthesis and Chiral Resolution Approaches

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. d-nb.info For derivatives of this compound that are chiral, various strategies can be employed to obtain single enantiomers.

A well-established method for asymmetric synthesis is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule into the synthetic route to induce diastereoselectivity in a key bond-forming step. The chiral auxiliary is then removed at a later stage to yield the desired enantiomerically enriched product. bath.ac.uk

For the synthesis of chiral benzylamine derivatives, α-phenylethylamine is a commonly used chiral auxiliary. scirp.orgglpbio.com For instance, the reaction of a racemic substrate with an enantiomerically pure chiral auxiliary, such as (S)-N-isopropyl-α-methylbenzylamine, can lead to the formation of a mixture of diastereomers. google.com These diastereomers possess different physical properties and can often be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched target molecule.

The degree of diastereomeric enhancement can be significantly influenced by the reaction conditions, including the choice of solvent. google.com For example, the reaction of a racemic epoxide with a chiral benzylamine auxiliary in methanol might show little stereoselective enhancement, while conducting the same reaction in a solvent like methyl ethyl ketone (MEK) can lead to a significant enhancement of one diastereomer. google.com This highlights the importance of reaction optimization in achieving high diastereoselectivity.

While specific examples for this compound are not detailed in the provided search results, the general principles of using chiral auxiliaries like substituted benzylamines are directly applicable. d-nb.infogoogle.com

Chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful approach to enantiomerically pure compounds. researchgate.net Lipases and transaminases are two classes of enzymes that are widely used for the resolution and asymmetric synthesis of chiral amines. researchgate.netmbl.or.kr

Lipase-Catalyzed Kinetic Resolution: Lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), can catalyze the enantioselective acylation of a racemic amine. researchgate.net In a typical kinetic resolution, one enantiomer of the amine reacts preferentially with an acyl donor (e.g., ethyl methoxyacetate) to form an amide, leaving the unreacted enantiomer of the amine in high enantiomeric excess. researchgate.net This method has been successfully applied to a variety of phenylethylamines, including those with hydroxyl substituents. researchgate.net For the 4-hydroxy derivative of amphetamine, it was observed that the (S)-enantiomer racemized under the enzymatic conditions, potentially leading to a dynamic kinetic resolution where the theoretical yield of the acylated product can exceed 50%. researchgate.net

Transaminase-Catalyzed Asymmetric Synthesis: Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate. mbl.or.kr This allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone. The use of stereocomplementary (R)- and (S)-selective transaminases provides access to both enantiomers of the target amine. conicet.gov.ar Transaminases have a broad substrate scope and their application in the synthesis of chiral amines is a rapidly growing field. mbl.or.krdiva-portal.org The synthesis of enantiopure amines using transaminases can be achieved through kinetic resolution of racemic amines or, more attractively, through the asymmetric synthesis from a prochiral ketone. mbl.or.kr

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the enantioselective reaction of an enzyme with the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomeric product. catalysis-conferences.comresearchgate.net For benzylamines, DKR is often achieved by coupling a lipase-catalyzed acylation with a metal-catalyzed racemization. researchgate.netscispace.com

Palladium-based nanocatalysts have shown remarkable activity for the racemization of primary benzylamines under conditions compatible with enzymatic reactions. researchgate.net The DKR of various substituted benzylamines has been successfully demonstrated using a combination of a lipase (e.g., Novozym 435) and a palladium catalyst. catalysis-conferences.comresearchgate.net The reaction conditions, such as temperature, solvent, and the nature of the acylating agent, play a crucial role in the efficiency of the DKR process. catalysis-conferences.com

Deracemization is another elegant approach to obtain a single enantiomer from a racemic mixture. This can be achieved through various methods, including the use of a single enzyme that can selectively oxidize one enantiomer, which then racemizes, followed by non-selective reduction. researchgate.net Another approach involves the use of two stereocomplementary enzymes in a cyclic process. conicet.gov.ar For instance, a (R)-selective ω-transaminase can be used to deaminate the (R)-enantiomer of a racemic amine, and the resulting ketone can then be re-aminated by a (S)-selective ω-transaminase to furnish the (S)-amine in high enantiomeric excess. conicet.gov.ar

Table 2: Examples of Dynamic Kinetic Resolution of Benzylamines

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1-Phenylethylamine | Pd Nanocatalyst | Novozym 435 | Ethyl Methoxyacetate | 70 | >99 | >99 | researchgate.net |

| Substituted Benzylamines | Pd on Dolomite | Lipase | Ethyl Acetate | 95 | up to 100 | High | catalysis-conferences.com |

| Primary Benzylic Amines | Pd Nanoparticles on Mesocellular Foam | Candida antarctica Lipase B | Methoxyacetate Ester | 50-70 | High | High | scispace.com |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Methylbenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, a complete structural map can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 4-Hydroxy-3-methylbenzylamine, distinct signals are expected for the aromatic, benzylic (CH₂), methyl (CH₃), amino (NH₂), and hydroxyl (OH) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl and amino proton signals can be broad and their chemical shifts may vary depending on the solvent and concentration.

The expected ¹H NMR spectral data, based on analogous structures such as 4-methylbenzylamine (B130917) and 3-hydroxybenzylamine, are detailed below. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (C2-H) | ~7.0 | s (singlet) |

| Ar-H (C6-H) | ~6.9 | d (doublet) |

| Ar-H (C5-H) | ~6.7 | d (doublet) |

| -OH | Variable | br s (broad singlet) |

| -CH₂- | ~3.7 | s (singlet) |

| -NH₂ | Variable | br s (broad singlet) |

| -CH₃ | ~2.2 | s (singlet) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. oregonstate.edu The predicted chemical shifts for the eight unique carbon atoms in this compound are based on established substituent effects on a benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ar-C-OH) | ~155 |

| C1 (Ar-C-CH₂NH₂) | ~132 |

| C2 (Ar-C) | ~130 |

| C6 (Ar-C) | ~128 |

| C3 (Ar-C-CH₃) | ~125 |

| C5 (Ar-C) | ~115 |

| C7 (-CH₂-) | ~45 |

| C8 (-CH₃) | ~16 |

While one-dimensional (1D) NMR provides essential data, two-dimensional (2D) NMR experiments are often required for unambiguous structural assignment, especially for complex derivatives. jst.go.jp

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, a COSY spectrum would confirm the coupling between adjacent aromatic protons on the ring, helping to verify their relative positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It would definitively link each aromatic proton signal to its corresponding carbon signal and similarly connect the benzylic and methyl proton signals to their respective carbon signals. thieme-connect.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). mdpi.com HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, it would show correlations from the benzylic (-CH₂) protons to the aromatic carbons C1, C2, and C6, and from the methyl (-CH₃) protons to carbons C2, C3, and C4, thereby confirming the substitution pattern on the benzene ring. thieme-connect.comnih.gov

For chiral derivatives of this compound, determining the enantiomeric excess (ee) is critical in fields like asymmetric synthesis and pharmaceuticals. NMR spectroscopy provides several methods to achieve this. researchgate.net The fundamental principle involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are thus distinguishable in the NMR spectrum. acs.org

This conversion can be achieved by using a chiral derivatizing agent (CDA) to form a covalent bond or a chiral solvating agent (CSA) to form a non-covalent diastereomeric complex. rsc.org For example, a chiral amine derivative could be mixed with a chiral solvating agent such as (R)-VAPOL-phosphoric acid. rsc.org The formation of two distinct diastereomeric complexes (R-amine with R-CSA and S-amine with R-CSA) would result in two separate sets of signals in the ¹H NMR spectrum. The ratio of the integrals of these discriminated peaks provides a direct and accurate measurement of the enantiomeric excess. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise from the breakdown of the molecular ion.

For this compound (molecular formula C₈H₁₁NO), the exact molecular weight is 137.18 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 137. The fragmentation of benzylamines is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) due to the stability of the resulting benzylic cation. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 120 | [M - NH₂]⁺ | Loss of the amino group via benzylic cleavage |

| 107 | [M - CH₂NH₂ + H]⁺ | Loss of the aminomethyl group, rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl (B1604629) compounds |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of non-volatile or thermally unstable compounds in complex mixtures. researchgate.net

In the analysis of this compound and its derivatives, LC-MS would typically employ a reversed-phase column (such as a C18) to separate the analyte from other components in a sample matrix. Following separation, the compound enters the mass spectrometer, where it is commonly ionized using electrospray ionization (ESI). In positive ESI mode, the basic amine group of this compound would be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z = 138.1.

LC-MS/MS, a tandem MS technique, can be used for highly selective and sensitive quantification. google.com In this method, the [M+H]⁺ ion is selected and fragmented, and a specific product ion is monitored. This approach is widely used in metabolomics, environmental analysis, and pharmaceutical research for the detection and quantification of trace amounts of specific compounds. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules like this compound and its derivatives. emory.edu In ESI-MS, the analyte is introduced into the mass spectrometer in a solution, which is then nebulized to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This gentle ionization process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and preserving the molecular ion for accurate mass determination. emory.edu

Tandem mass spectrometry (MS/MS) further enhances the structural elucidation capabilities by allowing for the controlled fragmentation of selected ions. scielo.org.mxnih.gov In an MS/MS experiment, a specific precursor ion, such as the molecular ion of a this compound derivative, is isolated and then subjected to collision-induced dissociation (CID). acs.org The resulting fragment ions are then analyzed to provide detailed structural information.

Studies on protonated benzylamines have shown that a common fragmentation pathway involves the loss of ammonia (B1221849) (NH₃). nih.gov For substituted benzylamines, the fragmentation patterns can be quite complex, often involving rearrangements. For instance, the fragmentation of protonated 3,4-dihydroxybenzylamine (B7771078) and 3-methoxy-4-hydroxybenzylamine also shows an initial loss of NH₃ at low collision energies. nih.gov The fragmentation of N-benzylated cations generally leads to the formation of benzyl cations. researchgate.net

The fragmentation of 2-oxopyrrolidinoindolines substituted with benzyl groups has been studied using ion trap mass spectrometry (IT-MS) and MS/MS. These studies revealed characteristic losses of the benzyl moiety (91 Da). scielo.org.mx Furthermore, the cleavage of the lactam ring can lead to the neutral loss of benzylisocyanate. scielo.org.mx

The table below summarizes common fragmentation patterns observed in the ESI-MS/MS of benzylamine (B48309) derivatives.

| Precursor Ion | Fragmentation Pathway | Resulting Fragment Ion(s) | Reference(s) |

| Protonated Benzylamine | Loss of Ammonia | [M+H - NH₃]⁺ | nih.gov |

| N-Benzylated Cations | Formation of Benzyl Cation | Benzyl Cation | researchgate.net |

| Benzyl-Substituted 2-oxopyrrolidinoindolines | Loss of Benzyl Moiety | [M - 91]⁺ | scielo.org.mx |

| Benzyl-Substituted 2-oxopyrrolidinoindolines | Cleavage of Lactam Ring | Neutral loss of Benzylisocyanate | scielo.org.mx |

Analysis of Bromine Isotopic Patterns for Unknown Derivative Identification

Mass spectrometry is a powerful tool for identifying unknown compounds, and the presence of certain elements with characteristic isotopic patterns can greatly simplify this process. Bromine is an excellent example, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). savemyexams.comjeolusa.com This results in a distinctive isotopic pattern in the mass spectrum for any bromine-containing molecule.

For a molecule containing a single bromine atom, the mass spectrum will exhibit two peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. savemyexams.com This M and M+2 pattern is a clear indicator of the presence of bromine. For instance, in the mass spectrum of bromomethane (B36050) (CH₃Br), peaks corresponding to [CH₃⁷⁹Br]⁺ and [CH₃⁸¹Br]⁺ would appear at m/z 94 and 96 with roughly equal intensity. savemyexams.com

This characteristic isotopic signature is invaluable for the identification of unknown brominated derivatives of this compound. By examining the mass spectrum for this unique pattern, researchers can quickly confirm the presence and number of bromine atoms in a molecule. This information, combined with the accurate mass measurement of the molecular ion, significantly narrows down the possibilities for the elemental composition of the unknown compound. acs.orgnih.gov

A liquid chromatography-mass spectrometry (LC-MS) method using negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation has been developed for the selective detection of unknown organic bromine compounds by monitoring for the bromide ions at m/z 79 and 81. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The broad O-H stretching vibration of the phenolic hydroxyl group would be expected in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net C-H stretching vibrations from the aromatic ring and the methyl and methylene (B1212753) groups would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration of the amine would likely be found in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the benzene ring. The presence of the hydroxyl and aminomethyl substituents on the ring will influence the position and intensity of these absorptions. For benzylamine itself, absorption maxima are observed at 206 nm and 256 nm. sielc.com For para-substituted benzylamines like p-hydroxybenzylamine, spectral changes are observed in the 300-540 nm range during enzymatic reactions, indicating the formation of various intermediates. nih.gov Specifically, a transient at 340 nm has been attributed to the formation of a Schiff base complex. nih.govacs.org

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Reference(s) |

| Infrared (IR) | O-H Stretch (Phenol) | 3200-3600 | |

| Infrared (IR) | N-H Stretch (Amine) | 3300-3500 (two bands) | researchgate.net |

| Infrared (IR) | Aromatic C-H Stretch | 3000-3100 | |

| Infrared (IR) | Aliphatic C-H Stretch | 2850-2960 | |

| Infrared (IR) | Aromatic C=C Stretch | 1450-1600 | researchgate.net |

| Infrared (IR) | C-N Stretch | 1000-1200 | researchgate.net |

| Ultraviolet-Visible (UV-Vis) | π → π* Transition | ~210 nm and ~270-280 nm | sielc.com |

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes and Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. bhu.ac.inlibretexts.org Since this compound itself is a diamagnetic molecule with all electrons paired, it is ESR-silent. However, ESR spectroscopy becomes a crucial tool when studying its metal complexes or radical species derived from it.

When this compound or its derivatives act as ligands to form complexes with paramagnetic metal ions (e.g., Cu(II), Co(II), Mn(II)), the resulting complexes are often ESR-active. researchgate.netnih.govslideshare.net The ESR spectrum provides valuable information about the electronic structure of the metal center, its oxidation state, and the coordination environment provided by the ligand. For example, in Cu(II) complexes with Schiff bases derived from substituted benzylamines, the g-values (g|| > g⊥ > 2.0023) can indicate a distorted octahedral geometry with the unpaired electron localized in the dx²-y² orbital of the Cu(II) ion. researchgate.net

Furthermore, if this compound or its derivatives are oxidized to form radical species, these can be detected and characterized by ESR. The hyperfine splitting pattern in the ESR spectrum, arising from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), can provide a detailed map of the electron spin distribution within the radical, aiding in its structural identification. nih.gov

Thermogravimetric Analysis and Differential Thermal Analysis (TG-DTA) for Thermal Stability of Derivatives

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For derivatives of this compound, TGA can determine the temperatures at which decomposition or loss of volatile components occurs. This information is crucial for understanding the thermal stability of these compounds. For instance, TGA studies on benzylamine-based CO₂ capture adsorbents have shown that while they are thermally and hydrothermally stable at high temperatures, significant oxidative degradation can occur at more moderate temperatures (above 70 °C). scienceopen.com In another example, thermogravimetric analysis of (benzylamine)trifluoroboron (B1197106) indicates that it is stable at elevated temperatures, with decomposition occurring above 200°C.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. DTA can detect exothermic or endothermic processes such as phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition). When used in conjunction with TGA, DTA provides a more complete picture of the thermal behavior of the derivatives.

The thermal stability of derivatives of this compound can be influenced by various factors, including the nature of the substituents and the presence of intermolecular interactions like hydrogen bonding.

Theoretical Molecular Structure Optimization and Computational Chemistry Studies

Computational chemistry provides a powerful avenue for investigating the molecular structure and properties of this compound and its derivatives. Using methods like Density Functional Theory (DFT), it is possible to optimize the molecular geometry and predict various spectroscopic and electronic properties.

Theoretical calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate vibrational frequencies to aid in the interpretation of IR spectra, and predict electronic transitions for comparison with UV-Vis spectra.

Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals (HOMO, LUMO), and electrostatic potential, which are crucial for understanding reactivity.

Study Reaction Mechanisms: Model the pathways of chemical reactions involving these compounds, including the structures of transition states and intermediates.

For example, computational studies have been used to investigate the fragmentation mechanisms of protonated benzylamines in mass spectrometry, providing insights into the energies of different fragmentation pathways. nih.gov Ab initio calculations have been employed to interpret the fragmentation of protonated 3,4-dihydroxybenzylamine and 3-methoxy, 4-hydroxybenzylamine. nih.gov Similarly, computational docking studies have been used to understand the binding of GPR88 agonists, which include substituted phenylacetamides, to their target receptor. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structural Determination of Derivatives

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. unimi.it If a suitable single crystal of a derivative of this compound can be grown, this technique can provide a wealth of structural information, including:

Molecular Connectivity and Conformation: Unambiguous determination of how atoms are bonded together and the spatial arrangement of the molecule in the solid state.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

Stereochemistry: Absolute configuration of chiral centers can be determined.

Intermolecular Interactions: Detailed information on how molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions.

For instance, the X-ray crystal structure of Mn{C₆H₂(OCH₃)₂-4,6-CH₂NMe₂-2}(CO)₄, a cyclomanganated benzylamine derivative, has been determined, providing precise details of its molecular geometry. acs.org Similarly, the structures of various metal complexes with ligands derived from benzylamine have been elucidated using this technique. researchgate.netjhu.edu The solid-state structure of cocrystals formed between benzylamine, α-methylbenzylamine, and their chloride salts have also been characterized by X-ray diffraction. acs.org

Biological Activities and Pharmacological Investigations of 4 Hydroxy 3 Methylbenzylamine Derivatives

Antimicrobial Activity Assessments

Derivatives of 4-Hydroxy-3-methylbenzylamine, such as Schiff bases, are known to be explored for their antimicrobial properties. The imine or azomethine group (>C=N–) characteristic of Schiff bases is a key structural feature associated with a broad range of biological activities, including antibacterial and antifungal effects. nih.govscirp.org The formation of metal complexes with these Schiff base ligands can further enhance their antimicrobial potency. scirp.org

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Similarly, Mannich bases, formed by the aminomethylation of the phenolic ring, represent another class of derivatives with documented antimicrobial potential. nih.gov Research on Mannich bases of other phenolic compounds, like thymol (B1683141), has shown that aminomethylation can lead to potent antibacterial agents against both E. coli (Gram-negative) and S. aureus (Gram-positive). researchgate.net

Interactive Data Table: Antibacterial Activity of Related Benzylamine (B48309) Derivatives

| Derivative Class | Compound/Complex | Test Organism | Activity/Result | Citation |

| Schiff Base | (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide (B32628) Complexes | E. coli, P. aeruginosa (Gram-) | Promising Activity | scirp.org |

| Schiff Base | (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide Complexes | B. subtilis, S. pneumoniae (Gram+) | Promising Activity | scirp.org |

| Mannich Base | 4-((dimethylamino)methyl)-2-isopropyl-5-methylphenol | E. coli (Gram-) | Significant Inhibition (MIC 6.25 µg/ml) | researchgate.net |

| Mannich Base | 4-((dimethylamino)methyl)-2-isopropyl-5-methylphenol | S. aureus (Gram+) | Significant Inhibition (MIC 6.25 µg/ml) | researchgate.net |

Antifungal Activity against Fungal Pathogens

The antifungal potential of this compound derivatives is also an area of scientific interest. Pathogenic fungi, such as Candida albicans, are common targets in the screening of new antimicrobial compounds. nih.gov Schiff bases and their metal complexes have demonstrated notable activity against fungal strains. scirp.org For example, metal complexes of Schiff bases derived from sulfacetamide (B1682645) have been shown to be effective against Aspergillus fumigates and Candida albicans. scirp.org

Amides derived from ferulic acid, which shares the 4-hydroxy-3-methoxy-phenyl structure (structurally similar to the 4-hydroxy-3-methyl-phenyl moiety), have shown potent antifungal activity against Candida species. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell wall, leading to cell lysis. nih.gov Mannich bases of thymol have also been reported to have high inhibitory effects against the fungus Trichophyton rubrum. researchgate.net

Antioxidant Properties and Free Radical Scavenging Capabilities

The phenolic structure is a well-known pharmacophore for antioxidant activity. The hydroxyl group on the benzene (B151609) ring of this compound and its derivatives can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. rsc.orgnih.gov The antioxidant capacity of these compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. rsc.org

Derivatives like Schiff bases often retain or even enhance this antioxidant potential. nih.gov Studies on a series of 3-Schiff base-4-hydroxycoumarin derivatives showed that these compounds possess significant antioxidant activity. rsc.org For instance, one such derivative demonstrated potent radical scavenging in the ABTS assay, equivalent to 1.34 times that of the standard antioxidant Trolox, and an IC₅₀ value of 45.8 μM in the DPPH assay. rsc.org The electronic properties of substituents on the benzylamine portion of the molecule can modulate this activity.

Cytotoxic and Antineoplastic Activities

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound, particularly Mannich bases, have shown considerable promise in this area. nih.govmdpi.com These compounds are evaluated for their ability to kill cancer cells or inhibit their growth across a wide variety of human cancer cell lines.

In vitro Cytotoxicity against various Cancer Cell Lines

Mannich base derivatives of various phenolic compounds have demonstrated potent cytotoxic effects. nih.gov For example, N-Mannich bases of 1,3,4-oxadiazole (B1194373) have been tested against melanoma (A375, C32), glioblastoma (SNB-19), and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing significant activity. mdpi.com Similarly, Mannich bases derived from flavonoids exhibited high cytotoxicity against the MDA-MB-231 breast cancer cell line, with one derivative reporting an IC₅₀ value of 5.75 µM. researchgate.net

The structural configuration of these derivatives plays a crucial role in their cytotoxic potency. Factors such as the type of secondary amine used in the Mannich reaction and the substitution pattern on the aromatic rings can significantly influence activity and selectivity against different cancer cells. nih.gov Some derivatives of 4-aminobenzofuroxan have shown high selectivity towards MCF-7 (breast) and M-HeLa (cervical) tumor cell lines while exhibiting lower toxicity to normal cells. mdpi.com Amides derived from the structurally related ferulic acid were also found to be selectively cytotoxic to HL-60 (leukemia) cells. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Related Benzylamine Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Citation |

| N-Mannich Base | 5-(3,4-dichlorophenylpiperazine)-1,3,4-oxadiazole derivative | A375 (Melanoma) | 80.79 | mdpi.com |

| Flavonoid Mannich Base | 5,7-dihydroxy-8-(4-methoxybenzylamine)-2-phenyl-4H-chromen-4-one | MDA-MB-231 (Breast) | 5.75 | researchgate.net |

| Ferulic Acid Amide | N-(3,4-dimethoxybenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | HL-60 (Leukemia) | 36.45 | nih.gov |

| Ferulic Acid Amide | N-(4-chlorobenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | HL-60 (Leukemia) | 49.02 | nih.gov |

| Hydroxythiopyridone | 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione | A549 (Lung) | 1.8 | nih.gov |

| Hydroxythiopyridone | 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione | CH1/PA-1 (Ovarian) | 1.5 | nih.gov |

Cell Proliferation and Colony Formation Assays

Beyond direct cytotoxicity, the antineoplastic effects of these derivatives are also assessed by their ability to inhibit cancer cell growth and proliferation over time. Cell proliferation assays measure the rate of cell division, while colony formation (or clonogenic) assays determine the ability of a single cancer cell to grow into a colony.

Studies on active N-Mannich bases have included clonogenic assays, which demonstrated that these compounds can effectively inhibit the growth of melanoma cells at various concentrations. mdpi.com Some coumarin-based derivatives have also been found to decrease the proliferation of A549 lung cancer cells and arrest the cell cycle at the G1/S checkpoint, thereby halting DNA synthesis and cell division. nih.gov Mechanistic studies have shown that some derivatives can induce apoptosis (programmed cell death) in cancer cells, indicated by the depolarization of F-actin filaments. mdpi.com Furthermore, related hydrazide derivatives have been found to induce autophagy-dependent cell death in breast cancer cells by inhibiting the mTOR signaling pathway. nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes has been a key area of research, with significant findings in the modulation of enzymes involved in inflammation and neurotransmitter metabolism.

Derivatives of this compound have demonstrated notable inhibitory activity against lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Specifically, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX). These compounds exhibit nanomolar potency and show excellent selectivity over other related lipoxygenases, such as 5-LOX and 15-LOX, as well as cyclooxygenase (COX) enzymes. The optimization of this benzenesulfonamide-based scaffold has led to the development of compounds that effectively reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE) in human platelets and mouse/human beta cells.

| Compound Derivative | Target Enzyme | Ki (μM) | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 35 | 12-LOX | 0.35 ± 0.08 | |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 36 | 12-LOX | 0.53 ± 0.2 |

Furthermore, other studies have explored the inhibition of 5-lipoxygenase (5-LOX), another critical enzyme in the leukotriene biosynthetic pathway. While the benzenesulfonamide (B165840) derivatives showed high selectivity for 12-LOX, other structurally related compounds have been investigated for their potential to inhibit 5-LOX. For instance, manoalide, a sesterterpenoid, has been shown to be a selective inhibitor of 5-LOX with an approximate IC50 of 0.3 μM, while showing significantly less activity against 12-lipoxygenase. The investigation of various derivatives continues to be a promising area for the development of targeted anti-inflammatory agents.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs. Research has shown that certain derivatives based on scaffolds structurally related to this compound can selectively inhibit COX-2. This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

For example, pyrimidine (B1678525) derivatives have been synthesized and evaluated for their COX inhibitory activity. Some of these compounds have shown potent and selective inhibition of COX-2. One study reported pyrano[2,3-d]pyrimidine derivatives with IC50 values for COX-2 inhibition as low as 0.04 μM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257). Another series of pyrimidine-pyridine hybrids also demonstrated better inhibitory effects against COX-2, with IC50 values ranging from 0.25 to 0.89 μM, compared to celecoxib (IC50 = 1.11 μM).

| Compound Series | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

| Pyrano[2,3-d]pyrimidines (Compound 5) | - | 0.04 ± 0.09 | - | |

| Pyrano[2,3-d]pyrimidines (Compound 6) | - | 0.04 ± 0.02 | - | |

| Pyrimidine-Pyridine Hybrid (Compound 29) | - | 0.25 | - | |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

The development of new drug candidates with selective inhibitory effects against COX-2 remains a significant area of research due to the similar cellular expression and high sequence homology between the COX isoforms.

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters. Inhibition of COMT is a therapeutic strategy for Parkinson's disease. While direct studies on this compound derivatives are limited, research on structurally similar compounds provides valuable insights.

Influence on Cellular and Physiological Processes

Derivatives of this compound have been identified as potent inhibitors of platelet function. Specifically, a class of compounds based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has demonstrated significant activity. google.comgoogle.com These compounds were developed as inhibitors of the enzyme 12-lipoxygenase (12-LOX), which plays a role in platelet hemostasis and thrombosis. google.comgoogle.com

Key findings show that these derivatives inhibit platelet aggregation induced by the Protease-Activated Receptor 4 activating peptide (PAR-4-AP). google.comgoogle.com Furthermore, they were shown to decrease calcium mobilization in human platelets in a concentration-dependent manner. google.comgoogle.com Intracellular calcium signaling is a critical step in platelet activation and aggregation. researchgate.net The inhibition of both aggregation and calcium mobilization highlights the potential of this class of compounds to modulate platelet function. google.comgoogle.com

Inhibitory Effects of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivative on Platelet Function

| Derivative Class | Cellular Process Inhibited | Inducing Agent | Biological Target |

|---|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Platelet Aggregation google.comgoogle.com | PAR-4-AP | 12-Lipoxygenase (12-LOX) google.comgoogle.com |

| Calcium Mobilization google.comgoogle.com | PAR-4-AP |

Investigations have revealed that this compound itself possesses the ability to interact directly with DNA. Gel electrophoresis studies showed that the compound can induce DNA fragmentation, suggesting it can cleave DNA through both hydrolytic and oxidative mechanisms without the need for external agents.

Furthermore, more complex derivatives, specifically metal complexes incorporating Schiff bases derived from benzylamines, have been a subject of DNA interaction research. researchgate.net These ternary metal complexes have been shown to bind to DNA, with studies suggesting a groove binding mode of interaction. researchgate.net The binding capabilities are supported by the determination of intrinsic binding constants (Kb) and Stern-Volmer quenching constants (Ksv). researchgate.net Nuclease activity against plasmid DNA has also been demonstrated for these types of complexes. researchgate.netdoi.org This line of research suggests that the this compound scaffold can be incorporated into more complex molecules with significant DNA interaction properties. researchgate.net

Effects on Mitochondrial Respiration

While direct and specific investigations into the effects of this compound derivatives on the rate of mitochondrial respiration are not extensively detailed in available research, the pharmacological activity of the broader class of benzylamine compounds is intrinsically linked to mitochondrial function through their interaction with monoamine oxidases (MAO). MAO-A and MAO-B are flavoenzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters and dietary amines. nih.govnih.gov

Benzylamine and its substituted analogues are well-established substrates for mitochondrial MAO enzymes. acs.orgacs.org The enzymatic process involves the oxidative deamination of the amine to its corresponding imine, which is subsequently hydrolyzed to an aldehyde and ammonia (B1221849). nih.gov This catalytic activity is coupled to the reduction of the FAD cofactor within the enzyme, which is then reoxidized by molecular oxygen, producing hydrogen peroxide. nih.gov The entire process is a fundamental aspect of mitochondrial biochemistry.

Structure-activity relationship studies have been conducted on various benzylamine analogues to understand their interaction with MAO A and MAO B. For instance, with recombinant human liver MAO A, the rate of oxidation of para-substituted benzylamine analogues correlates with the substituent's electronic effects. acs.org Kinetic studies show that for these analogues, α-C−H bond cleavage is the rate-limiting step in catalysis. acs.org Similarly, extensive research on bovine liver mitochondrial MAO B has explored how different substituents on the benzylamine ring affect its oxidation. acs.org

The interaction of certain benzylamine derivatives with mitochondria can extend to more direct effects on mitochondrial integrity and function. For example, some palladium complexes derived from benzylamine have been found to exert a damaging effect on mitochondria and inhibit glycolysis in cancer cell lines. researchgate.net In another study, a novel single-molecule photocatalyst was shown to oxidize various benzylamine derivatives while simultaneously impairing the electron transport chain (ETC) function, which suppressed ATP synthesis and mitochondrial respiration in tumor cells. acs.org

These findings underscore that while the specific impact of this compound on mitochondrial oxygen consumption rates may not be fully characterized, the established role of benzylamines as substrates for mitochondrial MAO enzymes places their metabolism squarely within the context of mitochondrial processes.

Table 1: Interaction of Substituted Benzylamine Analogues with Mitochondrial Monoamine Oxidase (MAO)

| Compound/Derivative Class | Enzyme | Observed Interaction/Finding | Citation |

|---|---|---|---|

| Para-substituted Benzylamines | Human Liver MAO A | Binding affinity is best correlated with the van der Waals volume of the substituent. The rate of oxidation is best correlated with the substituent's electronic effects. | acs.org |

| α,α-[²H]Benzylamines | Human Liver MAO A | Deuterium kinetic isotope effects range from 6 to 13, indicating that α-C−H bond cleavage is the rate-limiting step in catalysis. | acs.org |

| Benzylamine Analogues | Bovine Liver MAO B | The enzyme oxidizes a range of benzylamine analogues, with structure-activity relationships established. | acs.org |

| Myrtenal and Benzylamine Derivatives (Palladium Complexes) | Not Specified | Found to have a damaging effect on mitochondria in the course of their antineoplastic action. | researchgate.net |

| Para-substituted Benzylamine Derivatives | Superphane 1 (Photocatalyst) | Oxidized by the photocatalyst, which in turn suppressed mitochondrial respiration and ATP synthesis in Hepa 1–6 cells. | acs.org |

Modulation of Plant Growth and Development (e.g., seed germination, root growth, lateral root formation)

A prominent derivative of this compound, 6-(2-hydroxy-3-methylbenzylamino)purine (designated PI-55 ), has been identified as a potent modulator of plant growth and development. nih.govmdpi.com This compound functions as a cytokinin antagonist, primarily by competitively inhibiting the binding of natural cytokinins to their receptors, with the Arabidopsis receptor CRE1/AHK4 being a primary target. nih.govcas.czfrontiersin.org By blocking cytokinin perception, PI-55 induces physiological responses that are characteristic of a low-cytokinin status in the plant. nih.govfrontiersin.org

Effects on Seed Germination

Cytokinins are known to interact with other phytohormones, particularly abscisic acid (ABA), to regulate the transition from seed dormancy to germination. nih.govnih.gov By antagonizing cytokinin signaling, PI-55 can alter this hormonal balance. Research has demonstrated that PI-55 accelerates the germination of Arabidopsis thaliana seeds. nih.govmdpi.comcas.cz This effect is consistent with phenocopying a lowered cytokinin status, which can influence the expression of genes involved in ABA signaling pathways that typically inhibit germination. nih.govnih.gov

Effects on Root Growth

One of the most well-documented roles of cytokinins is the inhibition of root growth and elongation. oup.com Consequently, cytokinin antagonists are expected to promote root development. Studies have consistently shown that PI-55 promotes root growth in Arabidopsis. nih.govmdpi.comcas.cz This effect highlights its potential to modify plant architecture by enhancing the root system. frontiersin.org However, the effect can be species-dependent. In a study on the medicinal plant Rumex crispus, PI-55 did not have a significant effect on root growth at the tested concentrations. researchgate.net In another species, Bowiea natalensis, PI-55 was found to reduce growth by approximately 30%, but only at a high concentration of 10 μM. researchgate.net In Tulbaghia simmleri, a high concentration of PI-55 (10 μM) was effective in rooting a large number of shoots produced in vitro. nih.gov

Effects on Lateral Root Formation

Table 2: Effects of 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) on Plant Growth and Development

| Plant Species | Developmental Process | Observed Effect | Citation |

|---|---|---|---|

| Arabidopsis thaliana | Seed Germination | Accelerated germination. | nih.govmdpi.comcas.cz |

| Arabidopsis thaliana | Root Growth | Promoted root growth. | nih.govmdpi.comcas.czfrontiersin.org |

| Arabidopsis thaliana | Lateral Root Formation | Promoted the formation of lateral roots. | nih.govmdpi.comcas.cz |

| Tulbaghia simmleri | Rooting of in vitro shoots | Effective in promoting rooting at 10 μM. | nih.gov |

| Rumex crispus | Root & Shoot Growth | No significant effect at concentrations from 0.001–10 μM. | researchgate.net |

| Bowiea natalensis | Seedling Growth | No significant effect up to 1 μM; growth reduced by ~30% at 10 μM. | researchgate.net |

| Tobacco and Wheat | General | Demonstrated anticytokinin effect in bioassays. | frontiersin.org |

Mechanistic Elucidation of 4 Hydroxy 3 Methylbenzylamine S Biological Actions

Identification and Validation of Molecular Targets

Direct molecular targets for 4-hydroxy-3-methylbenzylamine have not been extensively documented. However, research on its purine (B94841) derivative, PI-55, has clearly identified and validated its molecular targets within the plant kingdom.

Studies have demonstrated that PI-55 functions as a cytokinin antagonist by directly interacting with cytokinin receptors. nih.govmdpi.com The primary molecular targets have been identified as the Arabidopsis thaliana histidine kinase (AHK) receptors, which are key components of the cytokinin signal transduction pathway. frontiersin.org Specifically, PI-55 targets the cytokinin receptors CRE1/AHK4 and AHK3. nih.gov Genetic analysis has further validated that CRE1/AHK4 is the principal target of PI-55's antagonistic activity in Arabidopsis. nih.gov This specificity allows for the precise modulation of cytokinin-mediated physiological processes in plants.

Investigation of Signal Transduction Pathway Modulation (e.g., MAPK Signaling)

There is a lack of specific studies investigating the direct modulation of signal transduction pathways, such as the MAPK signaling cascade, by this compound.

The majority of research into signal transduction modulation has been conducted on the derivative PI-55, which is known to block the cytokinin signaling pathway. nih.govbibliotekanauki.pl This pathway is a multi-step phosphorelay system crucial for plant growth and development. bibliotekanauki.pl By inhibiting the cytokinin receptors, PI-55 effectively halts the downstream signaling cascade that would normally be initiated by natural cytokinins. nih.govfrontiersin.org While MAPK signaling is a critical pathway in many biological processes, including plant stress responses, current research does not establish a direct link between this compound or its derivative PI-55 and the modulation of the MAPK pathway. nih.govgoogle.com

Studies on Binding Affinities and Kinetic Profiles with Biological Targets

PI-55 has been shown to act as a competitive inhibitor of the natural cytokinin ligand, trans-zeatin, at the Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3. nih.govbibliotekanauki.pl This competitive inhibition indicates that PI-55 binds to the same active site on the receptors as the endogenous ligand, thereby preventing the natural hormone from binding and initiating a signal. While PI-55 demonstrates strong antagonistic properties, it has been noted that at high concentrations, it may weakly induce the interaction with AHK3, potentially leading to partial activation. frontiersin.org

Table 1: Competitive Binding of PI-55

| Derivative | Target Receptor(s) | Binding Nature | Competing Ligand | Reference |

| PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) | CRE1/AHK4, AHK3 | Competitive Inhibition | trans-zeatin | nih.govbibliotekanauki.pl |

Molecular Docking and Computational Simulations of Ligand-Target Interactions

There is a scarcity of published molecular docking and computational simulation studies focusing specifically on the interactions of this compound with biological targets.

However, the general principles of molecular docking are widely used to predict the binding orientation and affinity of small molecules like this compound to the active site of a protein. nih.gov Such computational methods are invaluable for understanding structure-activity relationships and for the rational design of more potent derivatives. For a molecule like this compound, docking studies would typically involve modeling its interaction with potential enzyme or receptor targets, analyzing factors such as hydrogen bonds, hydrophobic interactions, and steric compatibility to predict its binding mode and energy. While specific studies on this compound are lacking, computational approaches have been applied to derivatives of related benzylamines to explore their binding to various receptors. nih.gov

Genetic Analysis of Target Specificity (e.g., for plant receptors)

Direct genetic analysis to determine the target specificity of this compound has not been reported. The available genetic studies focus on its derivative, PI-55.

Genetic analysis in Arabidopsis thaliana has been instrumental in confirming the target specificity of PI-55. nih.gov These studies have revealed that the cytokinin receptor CRE1/AHK4 is the primary molecular target for the antagonistic action of PI-55. nih.gov Experiments using Arabidopsis mutants, particularly those with alterations in cytokinin receptor genes, have been crucial. For instance, the application of PI-55 to various mutant lines has helped to delineate the specific roles of AHK2, AHK3, and CRE1/AHK4 in cytokinin perception and the plant's response to this antagonist. mdpi.com These genetic approaches provide definitive evidence of the in-planta target of PI-55 and its role in inhibiting cytokinin perception. nih.gov

Assessment of Oxidative Stress Response Pathways

Direct and specific research on the comprehensive assessment of how this compound modulates oxidative stress response pathways is limited. However, initial studies indicate that the compound itself possesses antioxidant properties.

One study has shown that this compound exhibits promising antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Its capacity to neutralize free radicals was found to be comparable to that of butylated hydroxytoluene (BHT), a standard antioxidant. This suggests that this compound may play a role in mitigating oxidative stress, which is an imbalance between the production of reactive oxygen species and the ability of an organism to counteract their harmful effects. eyewiki.org Oxidative stress is implicated in a variety of cellular damage and disease processes. nih.gov The phenolic hydroxyl group in the structure of this compound is likely a key contributor to its antioxidant potential.

Analysis of Gene Expression Changes Induced by this compound Derivatives (e.g., cytokinin response genes)

There are no available studies on the analysis of gene expression changes induced directly by this compound. The research in this area has been exclusively conducted on its cytokinin antagonist derivative, PI-55.

The application of PI-55 to plants has been shown to cause significant changes in the expression of cytokinin-responsive genes. Specifically, PI-55 has been observed to repress the induction of the cytokinin response gene ARR5:GUS in Arabidopsis. nih.gov Furthermore, the physiological effects of PI-55 treatment mimic the known consequences of a reduced cytokinin status in plants. These effects include the acceleration of seed germination and the promotion of root growth and lateral root formation. nih.gov These phenotypic changes are a direct result of the altered gene expression profile caused by the inhibition of cytokinin signaling.

Table 2: Effects of PI-55 on Cytokinin-Related Gene Expression and Physiology

| Derivative | Effect on Gene Expression | Phenotypic Outcome | Reference |

| PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) | Repression of cytokinin response gene ARR5:GUS | Accelerated seed germination, promoted root growth and lateral root formation | nih.gov |

Structure Activity Relationship Sar and Drug Design Studies of 4 Hydroxy 3 Methylbenzylamine Derivatives

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological activity of derivatives based on a core scaffold is profoundly influenced by the nature and position of various substituents. For scaffolds analogous to 4-hydroxy-3-methylbenzylamine, systematic alterations of the aromatic ring and the amine function are crucial in delineating the SAR.

Research on similar phenolic compounds has demonstrated that modifications to the hydroxyl and methyl groups on the phenyl ring can significantly impact activity. For instance, in studies of 4-hydroxycoumarin (B602359) derivatives, the introduction of different side chains was explored to establish a clear structure-activity relationship. nih.gov Similarly, for 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, optimization of the scaffold led to compounds with nanomolar potency against their target, 12-lipoxygenase. nih.govgoogle.com

The amine group of the benzylamine (B48309) moiety is another critical point for modification. N-alkylation or N-acylation can alter the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its interaction with biological targets. For example, in isosteviol-based 1,3-aminoalcohols, N-benzyl substitution was found to be advantageous for antiproliferative activity. mdpi.com

The following table illustrates hypothetical substituent effects on a this compound scaffold based on general principles observed in similar molecules.

| Position of Substitution | Substituent Type | Potential Impact on Biological Efficacy |

| Phenolic Hydroxyl (Position 4) | Etherification (e.g., -OCH3) | May decrease hydrogen bond donating ability, potentially altering target binding and metabolic stability. |

| Esterification (e.g., -OCOCH3) | Can act as a prodrug strategy, improving bioavailability. | |

| Methyl Group (Position 3) | Replacement with larger alkyl groups | Can introduce steric hindrance, potentially improving selectivity or reducing off-target effects. |

| Replacement with electron-withdrawing groups (e.g., -Cl, -CF3) | May alter the pKa of the phenolic hydroxyl and influence electronic interactions with the target. | |

| Amine Group | N-Alkylation (e.g., -NHCH3, -N(CH3)2) | Can modulate basicity and lipophilicity, affecting cell permeability and target engagement. |

| N-Acylation (e.g., -NHCOCH3) | Neutralizes the basicity of the amine, which can significantly change the binding mode and pharmacokinetic properties. | |

| Aromatic Ring (Positions 2, 5, 6) | Halogenation | Can enhance binding through halogen bonding and improve metabolic stability. |

| Introduction of heterocyclic rings | May introduce additional interaction points with the target and improve physicochemical properties. |

Impact of Chiral Centers and Enantiomeric Purity on Activity and Selectivity

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. rsc.org The introduction of a chiral center into the this compound scaffold, for instance at the benzylic carbon or on a substituent, necessitates the investigation of the individual enantiomers.

Studies on related chiral amines, such as α-methylbenzylamine, have shown that enantiomers can be effectively discriminated by chiral selectors, highlighting the stereospecific interactions that can occur. rsc.org In the context of drug design, it is common for one enantiomer to be significantly more potent or to possess a better safety profile than the other. For instance, in the case of 4-methylaminorex (B1203063) derivatives, the four possible stereoisomers exhibited different potencies. mdpi.com Similarly, for certain GPR88 agonists, one diastereomer was found to be 8-fold more potent than the other. nih.gov

The separation and individual testing of enantiomers are therefore critical steps in the development of chiral drugs based on the this compound core. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating enantiomers and assessing enantiomeric purity. researchgate.netphenomenex.com The "racemic approach," which involves synthesizing the racemic mixture followed by separation, is a common strategy in the early stages of drug development. mdpi.com

The following table outlines the potential implications of chirality on the properties of this compound derivatives.

| Chiral Aspect | Description | Significance in Drug Design |

| Enantiomeric Specificity | The two enantiomers of a chiral molecule can have different affinities and efficacies towards a biological target. | One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. |

| Stereoselective Metabolism | Enzymes in the body can metabolize enantiomers at different rates. | This can lead to different pharmacokinetic profiles for each enantiomer, affecting the duration and intensity of the drug's action. |

| Chiral Inversion | One enantiomer may be converted into the other in vivo. | This can complicate the pharmacokinetic and pharmacodynamic profile of the drug. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound derivatives, QSAR studies can provide valuable insights for lead optimization by predicting the activity of unsynthesized analogues. nih.govresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of this compound analogues with their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = a(logP) - b(ASA) + c(Dipole) + d

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity.

ASA is the accessible surface area (a steric descriptor).

Dipole is the dipole moment (an electronic descriptor).

a, b, c, d are coefficients determined by the regression analysis.

Such models can guide the synthesis of new derivatives with potentially improved activity. nih.gov

Optimization Strategies for Potency, Selectivity, and Biological Performance

The optimization of a lead compound like this compound into a viable drug candidate involves a multi-parameter optimization process. The goal is to enhance potency and selectivity while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategies for Optimization:

Potency Enhancement: This can be achieved by introducing functional groups that lead to stronger interactions with the target, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. For example, the introduction of a 4-fluorobenzyl substituent on an isosteviol-based aminoalcohol was found to be effective against cancer cell lines. mdpi.com

Selectivity Improvement: To minimize off-target effects, modifications can be made to exploit differences in the binding sites of related proteins. For instance, subtle structural modifications in 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives led to excellent selectivity over related lipoxygenases. nih.govgoogle.com

ADME Profiling and Optimization: Early assessment of ADME properties is crucial. Modifications can be made to improve solubility, membrane permeability, and metabolic stability. For example, replacing a morpholine (B109124) substituent with a hydroxypyrrolidine group in one series of compounds reduced lipophilicity and increased activity. acs.org

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical and chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole.

Design of Scaffold-Based Chemical Libraries for High-Throughput Screening